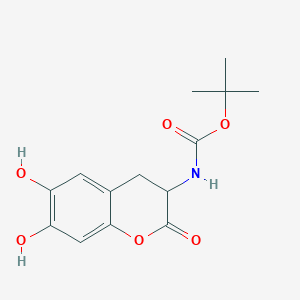
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chroman ring system substituted with hydroxyl groups and a carbamic acid ester moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 can be introduced via selective hydroxylation reactions, often using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Carbamic Acid Ester Formation: The final step involves the introduction of the carbamic acid ester moiety. This can be achieved by reacting the intermediate compound with tert-butyl isocyanate under controlled conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the chroman ring can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles such as amines, thiols, or alcohols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Substituted carbamates
科学研究应用
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster involves its interaction with specific molecular targets. The hydroxyl groups and the carbamic acid ester moiety play crucial roles in its activity. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in oxidative stress or inflammation pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
®-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster: The enantiomer of the compound with different stereochemistry.
6,7-Dihydroxy-2-oxo-3-chromancarboxylic Acid: Lacks the carbamic acid ester moiety.
6,7-Dihydroxy-2-oxo-3-chromanacetamide: Contains an acetamide group instead of the carbamic acid ester.
Uniqueness
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a carbamic acid ester moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
属性
分子式 |
C14H17NO6 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
tert-butyl N-(6,7-dihydroxy-2-oxo-3,4-dihydrochromen-3-yl)carbamate |
InChI |
InChI=1S/C14H17NO6/c1-14(2,3)21-13(19)15-8-4-7-5-9(16)10(17)6-11(7)20-12(8)18/h5-6,8,16-17H,4H2,1-3H3,(H,15,19) |
InChI 键 |
IKSBFIKMHLIVOW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC2=CC(=C(C=C2OC1=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


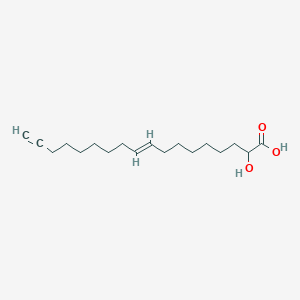
![2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B12290156.png)



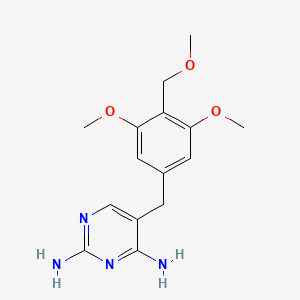
![Ethyl1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12290180.png)


![(6-Methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl) benzoate](/img/structure/B12290221.png)
![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)
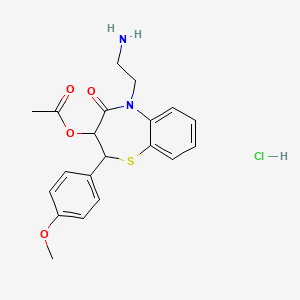
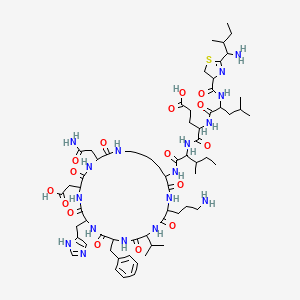
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione](/img/structure/B12290244.png)
